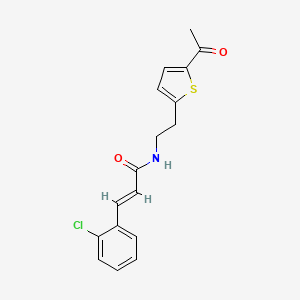

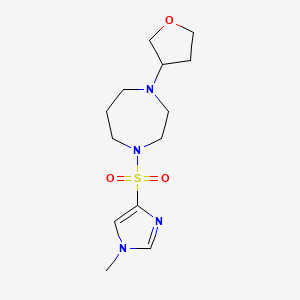

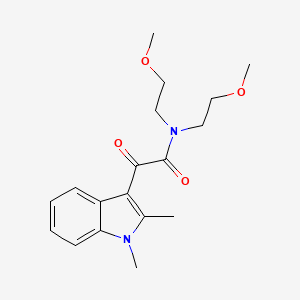

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide, also known as ACTEA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities have been synthesized and analyzed for their crystal structures, showcasing the potential of these chemicals in understanding molecular conformations and interactions. For example, the synthesis and crystal structure determination of a related compound, which crystallizes in the triclinic P−1 space group, highlight the importance of such molecules in crystallography and material science. This research provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for designing materials with specific properties (Lee et al., 2009).

Optical and Electronic Properties

Derivatives of thiophene, a core structure in the target compound, have been explored for their optical and electronic properties. Studies on thiophene dyes and their derivatives demonstrate their potential in optoelectronic devices, indicating that compounds like "(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide" could be relevant for applications in nonlinear optical limiting, photonic devices, and optical communications. These findings suggest the significance of structural modification in tuning the optical and electronic behavior of thiophene-based compounds for specific technological applications (Anandan et al., 2018).

Corrosion Inhibition

Research on chalcone derivatives, structurally related to the target compound, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial machinery and infrastructure from corrosive damage, demonstrating the potential of acrylamide derivatives in materials science and engineering (Lgaz et al., 2017).

Molecular Engineering for Solar Cells

Organic sensitizers with core structures similar to the target compound have been engineered for use in solar cells, highlighting the role of such molecules in sustainable energy solutions. These studies show how modifying the molecular structure can significantly affect the photovoltaic performance, offering a path toward more efficient and environmentally friendly energy sources (Kim et al., 2006).

properties

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2S/c1-12(20)16-8-7-14(22-16)10-11-19-17(21)9-6-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCZMVFUKZEXQK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)

![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)